molecular formula C26H22FNO6S B2994675 ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114853-20-1

ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2994675
CAS No.: 1114853-20-1
M. Wt: 495.52
InChI Key: AECKAKUUKHBQMS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound with a molecular formula of C26H22FNO6S and a molecular weight of 495.52. This compound is notable for its intricate structure, which includes a benzothiazine ring, a fluoro substituent, and ethoxybenzoyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multiple steps, including the formation of the benzothiazine ring and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its efficacy in treating certain diseases.

    Industry: It is used in the production of dyes and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets. The benzothiazine ring and fluoro substituent play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can be compared with similar compounds such as:

    Ethyl 4-ethoxybenzoate: A simpler compound used in organic synthesis and pharmaceuticals.

    4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile: Another derivative with a nitrile group instead of an ester, used in similar applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6S/c1-3-33-21-12-7-17(8-13-21)25(29)24-16-28(20-10-5-18(6-11-20)26(30)34-4-2)22-15-19(27)9-14-23(22)35(24,31)32/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKAKUUKHBQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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